伊维菌素

描述

Synthesis Analysis

Ivermectin is synthesized through a process of chemical hydrogenation of avermectins, a group of compounds also produced by Streptomyces avermitilis. These avermectins are broad-spectrum antiparasitic agents, and their hydrogenation leads to the production of ivermectin. Advances in biotechnology have enabled the production of ivermectin by fermentation using genetically modified strains of S. avermitilis, which is a more direct and potentially cost-effective method than chemical synthesis (Gaisser et al., 2003); (Zhang et al., 2006).

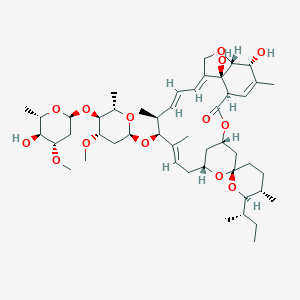

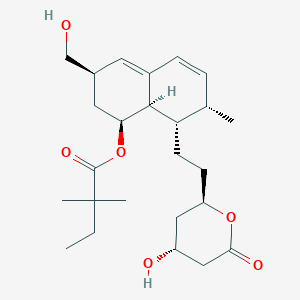

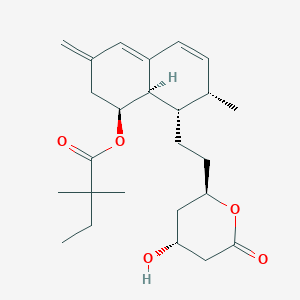

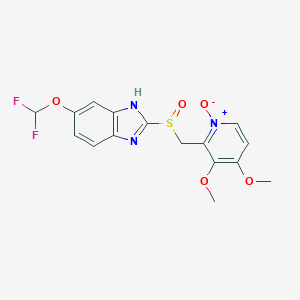

Molecular Structure Analysis

Ivermectin's molecular structure is characterized by a macrocyclic lactone ring. It is a mixture of two chemically modified derivatives of avermectin, known as 22,23-dihydroavermectin B1a and B1b. This structural modification, specifically the hydrogenation of the C22-C23 double bond in avermectins, is critical for its antiparasitic activity. The molecule's complexity and its potent activity against parasites are attributed to this unique structure.

Chemical Reactions and Properties

The chemical properties of ivermectin allow it to bind selectively to glutamate-gated chloride channels in invertebrate muscle and nerve cells, causing increased permeability to chloride ions, hyperpolarization of the nerve, and ultimately paralysis and death of the parasite. This specificity highlights the importance of ivermectin's chemical structure in its mode of action. The drug also has other targets, such as P2X4 purinoceptors and certain gamma-aminobutyric acid (GABA) receptors, although these actions are more relevant to its effects in mammals and are not the primary mechanism of antiparasitic activity.

Physical Properties Analysis

Ivermectin is a semi-synthetic compound with a high molecular weight and low solubility in water, which influences its formulation and administration routes. It is typically administered orally, topically, or by injection in various formulations designed to enhance its absorption and distribution to reach parasitic targets effectively.

Chemical Properties Analysis

The chemical stability of ivermectin, combined with its lipophilicity, allows for effective distribution within the host organism to reach ectoparasites and endoparasites alike. Its broad spectrum of activity is attributed to its ability to interact with multiple types of ion channels in parasites, a property that stems from its complex chemical structure.

科学研究应用

抗病毒研究:伊维菌素已知能够体外抑制SARS-CoV-2的复制,暗示可能对人类有益,值得进一步研究 (Caly et al., 2020)。

寄生虫治疗:它已经彻底改变了动物寄生虫和节肢动物寄生虫的治疗方式,并用于控制人类的丝虫病 (Geary, 2005)。最初是为兽医科学开发的,现在在人类医学中用于寄生虫控制 (Campbell, 2012)。

抗癌潜力:伊维菌素可能作为一种抗癌药物,抑制肿瘤细胞增殖并促进程序性细胞死亡 (Tang et al., 2020)。它通过PAK1介导的细胞静止自噬、半胱氨酸蛋白酶依赖的凋亡以及癌细胞中的免疫原性细胞死亡来诱导作用 (Liu et al., 2020)。

环境影响:虽然在控制家畜寄生虫方面有效,但伊维菌素在释放到环境中时可能对粪肥甲虫产生致命和亚致命影响 (Rodríguez-Vivas et al., 2021)。

广泛的医学应用:伊维菌素以其抗菌、抗病毒和抗癌特性而闻名,对全球公共卫生做出了重要贡献 (Crump, 2017)。

在寄生虫感染中的扩展作用:其在治疗多种寄生虫感染方面的作用已经扩展,包括疥疮、虱症、土传蠕虫病、钩虫病和蝇蛆病 (Fox, 2006)。

皮肤应用:为了对抗寄生虫而开发的皮肤用药,可用0.5%浓度供皮肤使用 (Emelyanova & Shumakovich, 2020)。

兽医和人类医学:伊维菌素是兽医和人类医学中控制寄生虫感染的关键药物,但抗药性是一个问题,其作用机制尚未完全理解 (Laing et al., 2017)。

疟疾传播减少:它显示出在通过杀死蚊子和抑制各种病毒的复制来减少疟疾传播的潜力 (Chaccour et al., 2020)。

作用机制:伊维菌素通过激活谷氨酸门控Cl通道并靶向多种配体门控离子通道和受体来发挥作用,有助于杀灭寄生虫 (Chen & Kubo, 2017)。

安全和危害

Ivermectin is generally safe for its approved uses, but it can interact with other medications like blood-thinners . Overdose can cause nausea, vomiting, diarrhea, hypotension (low blood pressure), allergic reactions (itching and hives), dizziness, ataxia (problems with balance), seizures, coma, and even death . Misuse and overdose of ivermectin are increasing, and in some cases, people have taken veterinary products intended for use in large animals such as horses, sheep, and cattle .

属性

IUPAC Name |

(1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H74O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,19,25-26,28,30-31,33-45,49-50,52H,11,16-18,20-24H2,1-10H3/b13-12+,27-15+,32-14+/t25-,26-,28-,30-,31-,33+,34-,35-,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZSNMRSAGSSBNP-XPNPUAGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H74O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8023181 | |

| Record name | Ivermectin B1a | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

875.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ivermectin B1a | |

CAS RN |

71827-03-7, 70288-86-7, 70161-11-4 | |

| Record name | Ivermectin B1a | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71827-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ivermectin B1a | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071827037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ivermectin B1a | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Avermectin A1a, 5-O-demethyl-22,23-dihydro- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.112 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ivermectin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.738 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Avermectin A1a, 5-O-demethyl-22,23-dihydro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.697 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IVERMECTIN B1A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91Y2202OUW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

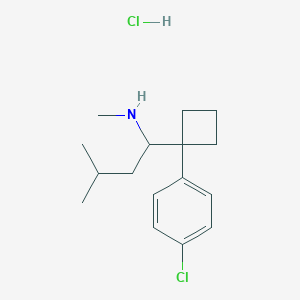

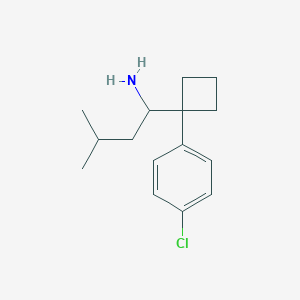

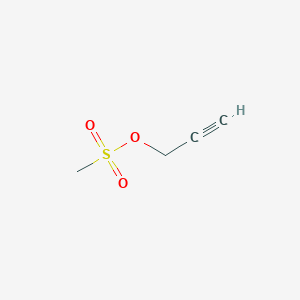

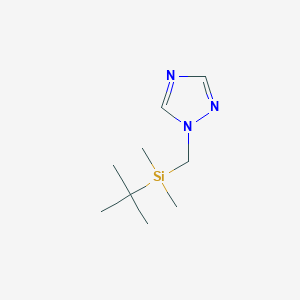

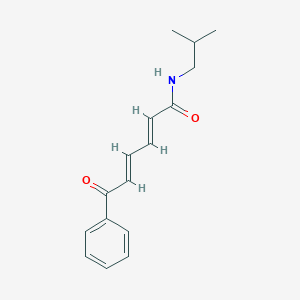

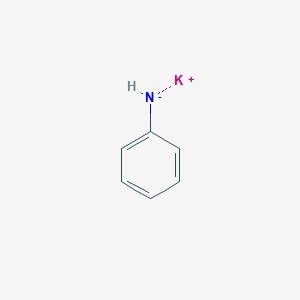

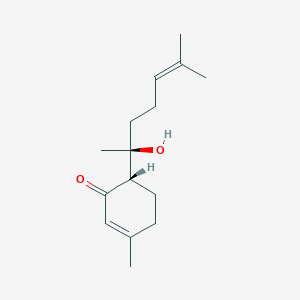

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(2R)-2-aminopropyl]-1-[3-(benzoyloxy)propyl]-2,3-dihydro-1H-Indole-7-carbonitrile](/img/structure/B18372.png)